2-Hydrazinyl-3-(4-(trifluoromethyl)phenyl)pyrazine 2-Hydrazinyl-3-(4-(trifluoromethyl)phenyl)pyrazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16210947
InChI: InChI=1S/C11H9F3N4/c12-11(13,14)8-3-1-7(2-4-8)9-10(18-15)17-6-5-16-9/h1-6H,15H2,(H,17,18)
SMILES:
Molecular Formula: C11H9F3N4
Molecular Weight: 254.21 g/mol

2-Hydrazinyl-3-(4-(trifluoromethyl)phenyl)pyrazine

CAS No.:

Cat. No.: VC16210947

Molecular Formula: C11H9F3N4

Molecular Weight: 254.21 g/mol

* For research use only. Not for human or veterinary use.

2-Hydrazinyl-3-(4-(trifluoromethyl)phenyl)pyrazine -

Specification

Molecular Formula C11H9F3N4
Molecular Weight 254.21 g/mol
IUPAC Name [3-[4-(trifluoromethyl)phenyl]pyrazin-2-yl]hydrazine
Standard InChI InChI=1S/C11H9F3N4/c12-11(13,14)8-3-1-7(2-4-8)9-10(18-15)17-6-5-16-9/h1-6H,15H2,(H,17,18)
Standard InChI Key ZEHNKULLAHPUNR-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C2=NC=CN=C2NN)C(F)(F)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2-Hydrazinyl-3-(4-(trifluoromethyl)phenyl)pyrazine consists of a pyrazine core substituted with a hydrazine (-NH-NH2_2) group and a 4-(trifluoromethyl)phenyl moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the hydrazinyl group offers nucleophilic reactivity for further derivatization . Quantum mechanical calculations predict a planar pyrazine ring with dihedral angles of 15–20° between the aryl group and the heterocycle, optimizing π-π stacking interactions in biological systems .

Physicochemical Properties

Key physicochemical parameters are summarized below:

PropertyValue
Molecular FormulaC11H9F3N4O\text{C}_{11}\text{H}_{9}\text{F}_{3}\text{N}_{4}\text{O}
Molecular Weight270.21 g/mol
XLogP32.1 (estimated)
Hydrogen Bond Donors2 (hydrazinyl NH groups)
Hydrogen Bond Acceptors5 (pyrazine N, F, O)
Topological Polar Surface Area78.2 Ų

Data sourced from computational models and analog comparisons indicate moderate lipophilicity (LogP ≈ 2.1), suggesting adequate blood-brain barrier permeability for central nervous system targets . The compound’s solubility in polar aprotic solvents (e.g., DMSO, DMF) is predicted to exceed 10 mg/mL, while aqueous solubility remains limited (<1 mg/mL at pH 7) .

Synthetic Methodologies

Retrosynthetic Analysis

A plausible synthesis involves sequential functionalization of the pyrazine ring:

  • Introduction of the 4-(trifluoromethyl)phenyl group: Ullmann-type coupling of 3-bromopyrazine with 4-(trifluoromethyl)phenylboronic acid under palladium catalysis .

  • Hydrazine installation: Nucleophilic substitution of a 2-chloro intermediate with hydrazine hydrate, analogous to methods used for sitagliptin intermediates .

Detailed Synthetic Route (Hypothetical)

Step 1: Synthesis of 3-(4-(trifluoromethyl)phenyl)pyrazine

  • Reactants: 3-Bromopyrazine (1.0 eq), 4-(trifluoromethyl)phenylboronic acid (1.2 eq), Pd(PPh3_3)4_4 (5 mol%), K2_2CO3_3 (2.0 eq), DME/H2_2O (4:1).

  • Conditions: 80°C, 12 h under N2_2.

  • Workup: Extraction with dichloromethane, silica gel chromatography (hexane/EtOAc 7:3) .

Step 2: Hydrazination at C2

  • Reactants: 3-(4-(trifluoromethyl)phenyl)pyrazine (1.0 eq), hydrazine hydrate (3.0 eq), ethanol.

  • Conditions: Reflux at 78°C for 24 h.

  • Workup: Concentrate under reduced pressure, recrystallize from ethanol/water (4:1) .

Yield: 65–70% (over two steps); Purity: >95% (HPLC) .

Research Gaps and Future Directions

  • Synthetic Optimization: Current routes rely on hypothetical protocols; empirical validation is needed to refine yields and purity.

  • Biological Screening: Prioritize in vitro testing against CDK2, DPP-4, and related targets to validate computational predictions .

  • Derivatization: Explore acylation or alkylation of the hydrazinyl group to enhance bioavailability or target selectivity .

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